[6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone
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Overview
Description
[6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a difluoromethyl group and a piperazine ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethyl group. The piperazine ring is then synthesized separately and subsequently attached to the pyrimidine ring through a methanone linkage. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like toluene, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries, particularly in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
[6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the phenyl ring, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions might be carried out under hydrogen gas at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, [6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing the mechanisms of enzyme action and other biochemical processes.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and versatility make it a valuable component in the synthesis of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound might inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: This compound features a pyridine ring with two carboxylate groups, making it structurally similar but functionally different from [6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone.
3-(Trifluoromethyl)benzylamine: This compound contains a trifluoromethyl group attached to a benzylamine, which shares some structural similarities with the difluoromethyl group in the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrimidine ring with a difluoromethyl group and a piperazine ring with a phenyl group
Properties
IUPAC Name |
[6-(difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-12-10-22(13-5-3-2-4-6-13)7-8-23(12)17(24)15-9-14(16(18)19)20-11-21-15/h2-6,9,11-12,16H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNJRLYVEIMISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=NC=NC(=C2)C(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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